3-Nitro-thiophene-2-sulfonamide
Description
Historical Perspectives on Thiophene (B33073) and Sulfonamide Scaffolds in Research
The story of thiophene began in 1882 when it was discovered by Victor Meyer as a contaminant in benzene (B151609) derived from coal tar. chemistryviews.org Initially, its structural resemblance to benzene sparked academic interest, leading to extensive studies of its chemical reactivity. Thiophene is an aromatic five-membered heterocycle containing a sulfur atom, and it readily undergoes electrophilic substitution reactions such as nitration and sulfonation. chemistryviews.org
The history of sulfonamides in research is deeply intertwined with the dawn of modern chemotherapy. In the early 20th century, Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, was a monumental breakthrough. chemistryviews.org This led to the development of a wide range of sulfa drugs and established the sulfonamide group as a critical pharmacophore in the design of antimicrobial agents. chemistryviews.org
Significance of Heterocyclic Sulfonamides in Chemical Biology Research
The combination of a heterocyclic ring system with a sulfonamide functional group has proven to be a powerful strategy in chemical biology. Heterocyclic sulfonamides exhibit a broad spectrum of biological activities, acting as inhibitors for various enzymes. nih.govnih.gov This is largely due to the sulfonamide group's ability to mimic a transition state or bind to the active sites of enzymes, particularly metalloenzymes. The heterocyclic component, in turn, provides a versatile scaffold that can be modified to fine-tune the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a specific biological target. nih.govnih.gov
The diverse biological activities of heterocyclic sulfonamides have made them invaluable tools for probing biological pathways and for the development of potential therapeutic agents. Their applications span a wide range of research areas, including the study of infectious diseases, cancer, and neurological disorders. nih.govnih.govnih.gov
Unique Structural Features of the Thiophene-Sulfonamide Moiety for Academic Study
The thiophene-sulfonamide moiety presents a unique combination of structural features that make it a compelling subject for academic investigation. The thiophene ring, being an electron-rich aromatic system, can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding. The sulfur atom in the ring can also participate in interactions with biological targets. rsc.org
The sulfonamide group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's ability to bind to enzyme active sites. rsc.org The geometry of the sulfonamide group, with its tetrahedral sulfur atom, allows for specific three-dimensional orientations of the thiophene ring and any other substituents, which is crucial for achieving high-affinity and selective binding. The interplay between the aromatic thiophene ring and the polar sulfonamide group creates a molecule with distinct electronic and steric properties that can be systematically modified and studied to understand structure-activity relationships. rsc.org
Overview of Current Research Trajectories for Nitro-Substituted Thiophene Sulfonamides
Current research into nitro-substituted thiophene sulfonamides is exploring their potential in various areas of chemical and biological sciences. The introduction of a nitro group onto the thiophene ring significantly alters the electronic properties of the molecule, often enhancing its biological activity. researchgate.netnih.gov
One major research trajectory is the synthesis of novel nitro-thiophene sulfonamide derivatives and their evaluation as potential antimicrobial agents. nih.govresearchgate.netnih.gov Studies have shown that nitro-containing heterocyclic compounds can act as pro-drugs, being activated by microbial nitroreductases to generate reactive species that are toxic to the microorganisms. nih.gov Another area of investigation is their potential as enzyme inhibitors, particularly against kinases and other enzymes relevant to human diseases. nih.gov The electron-withdrawing nature of the nitro group can influence the binding affinity of the sulfonamide moiety to the target enzyme. researchgate.netnih.gov Furthermore, synthetic chemists are developing new and more efficient methods for the preparation of these compounds, including strategies that aim for greater control over the position of the nitro group and other substituents on the thiophene ring. chemistryviews.orgnih.govscribd.com
Chemical and Physical Properties of 3-Nitro-thiophene-2-sulfonamide
| Property | Value |
| CAS Number | 1161945-66-9 |
| Molecular Formula | C₄H₄N₂O₄S₂ |
| Molecular Weight | 208.21 g/mol |
| Topological Polar Surface Area | 143 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
Table generated from data available in public chemical databases. guidechem.com
Properties
Molecular Formula |
C4H4N2O4S2 |
|---|---|
Molecular Weight |
208.2 g/mol |
IUPAC Name |
3-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)4-3(6(7)8)1-2-11-4/h1-2H,(H2,5,9,10) |
InChI Key |
QYVPJSVSONXMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro Thiophene 2 Sulfonamide and Its Derivatives
General Strategies for Thiophene (B33073) Ring Functionalization
The thiophene ring, an aromatic heterocycle, can be functionalized through various methods, with electrophilic and nucleophilic aromatic substitution being the most prominent. edurev.inresearchgate.net The choice of strategy depends on the desired substitution pattern and the nature of the substituents already present on the ring.
Electrophilic Aromatic Substitution Approaches for Nitrothiophenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto the thiophene ring. youtube.comyoutube.com Thiophene is generally more reactive than benzene (B151609) towards electrophiles. stackexchange.com The nitration of thiophene, a key step in forming nitrothiophenes, is typically achieved using nitrating agents. However, the high reactivity of thiophene necessitates the use of milder conditions to avoid polysubstitution and degradation of the ring. stackexchange.com
Common nitrating agents for thiophene include nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride. stackexchange.comsemanticscholar.org The use of strong acids like a mixture of concentrated nitric and sulfuric acids can lead to explosive reactions and is generally avoided. stackexchange.com The position of nitration is influenced by the substituents already on the thiophene ring. For an unsubstituted thiophene, nitration predominantly occurs at the 2-position. google.comorgsyn.org However, the presence of directing groups can influence the regioselectivity.
Nucleophilic Aromatic Substitution in Thiophene Systems
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing nucleophiles onto the thiophene ring, particularly when the ring is activated by electron-withdrawing groups, such as a nitro group. thieme-connect.comnih.gov The presence of a nitro group significantly facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex. edurev.in
In the context of synthesizing derivatives of 3-nitro-thiophene-2-sulfonamide, SNAr reactions can be employed to introduce a variety of functional groups. For instance, a halogen at the 2-position of a 3-nitrothiophene (B186523) can be displaced by various nucleophiles. The reactivity in SNAr reactions on thiophene is generally higher than in the corresponding benzene systems. edurev.inuoanbar.edu.iq The regioselectivity of nucleophilic attack is dictated by the position of the electron-withdrawing group and the leaving group. thieme-connect.com
Formation of the Sulfonamide Moiety
The sulfonamide functional group is a crucial component of many biologically active molecules. Its synthesis can be achieved through several reliable methods.
Reaction of Sulfonyl Chlorides with Amines
The most common and versatile method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net This reaction is generally high-yielding and tolerates a wide range of functional groups.
In the synthesis of this compound, the corresponding 3-nitro-thiophene-2-sulfonyl chloride would be reacted with ammonia (B1221849) or an appropriate amine. The sulfonyl chloride can be prepared from the corresponding sulfonic acid or its salt. Various bases can be used to neutralize the HCl generated during the reaction, including pyridine, triethylamine, or sodium hydroxide (B78521). researchgate.net
| Reactants | Reagents/Conditions | Product |
| 3-Nitro-thiophene-2-sulfonyl chloride, Ammonia | Base (e.g., Pyridine, Triethylamine) | This compound |
| 3-Nitro-thiophene-2-sulfonyl chloride, Primary/Secondary Amine | Base (e.g., Pyridine, Triethylamine) | N-substituted-3-nitro-thiophene-2-sulfonamide |
Reductive Coupling Reactions for Sulfonamide Synthesis
An alternative and increasingly popular method for sulfonamide synthesis is the reductive coupling of nitroarenes with sulfinates. nih.govacs.org This approach offers a direct way to form the S-N bond, bypassing the need for sulfonyl chlorides. nih.govacs.org Various reducing agents can be employed, with sodium bisulfite, sometimes in combination with tin(II) chloride, being effective. nih.govacs.org This methodology is particularly useful for preparing heteroaryl sulfonamides. nih.gov
This strategy could potentially be applied to the synthesis of this compound by coupling a suitable thiophene sulfinate with a nitro compound under reductive conditions. The reaction often proceeds in a solvent like DMSO and may be facilitated by ultrasound. nih.govacs.org
| Reactants | Reagents/Conditions | Product |
| Nitroarene, Aryl sulfinate | Sodium bisulfite, SnCl₂, DMSO | Aryl sulfonamide |
| Glycosyl sulfinates, Nitroarenes | NaHSO₃, Fe(OTf)₃, DMSO | N-aryl glycosyl sulfonamides rsc.org |
Regioselective Introduction of Nitro Groups on Thiophene Cores
The regioselective nitration of the thiophene ring is a critical step in the synthesis of this compound. The directing effect of substituents already present on the thiophene ring plays a crucial role in determining the position of the incoming nitro group.
For instance, if a sulfonyl chloride or a related group is already present at the 2-position of the thiophene ring, this deactivating group will direct the incoming electrophilic nitro group primarily to the 4- and 5-positions. To achieve the desired 3-nitro substitution pattern, a different synthetic strategy is often required. One approach involves starting with a pre-functionalized thiophene that already contains a group at the 3-position which can later be converted to a nitro group, or a directing group that favors nitration at the 3-position.
A recently developed method for the synthesis of 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction of 1,4-dithiane-2,5-diol (B140307) with nitroalkenes, followed by microwave-assisted dehydration and aromatization. nih.gov This provides a direct route to the 3-nitrothiophene core.
The nitration of 2-phenylthiophene (B1362552) can lead to a mixture of isomers, including 3-nitro-2-phenylthiophene (B183099), highlighting the influence of substituents on regioselectivity. sciforum.net The choice of nitrating agent and reaction conditions can also be optimized to favor the desired isomer. For example, using beta zeolite as a catalyst with nitric acid and acetic anhydride has been shown to influence the ratio of 2-nitro to 3-nitro isomers in the nitration of thiophene. google.com
| Starting Material | Reagents/Conditions | Major Product(s) |
| Thiophene | Nitric acid, Acetic anhydride | 2-Nitrothiophene (B1581588) and 3-Nitrothiophene google.comgoogle.com |
| 2-Phenylthiophene | Nitric acid or Cu(NO₃)₂ in Acetic anhydride | Mixture including 3-nitro-2-phenylthiophene sciforum.net |
| 1,4-Dithiane-2,5-diol, Nitroalkenes | 1. Triethylamine; 2. Acidic alumina, Chloranil, Microwave | 3-Nitro-2-substituted thiophenes nih.gov |
| Thiophene | Nitric acid/Trifluoroacetic anhydride | 2-Nitrothiophene semanticscholar.org |
Integrated Synthetic Protocols for this compound and its Analogs
Integrated synthetic protocols for producing this compound and its derivatives often begin with the nitration of a thiophene precursor. A common method for the nitration of thiophene involves using a mixture of fuming nitric acid and acetic anhydride in an acetic acid solution. orgsyn.orggoogle.com This reaction typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene. google.com The separation of these isomers can be challenging. One reported method to achieve high purity of the desired 2-nitrothiophene isomer involves chlorosulfonation of the isomeric mixture followed by purification. google.com
Subsequent steps to introduce the sulfonamide group can vary. A general and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base. nih.gov Therefore, the synthesis of this compound would logically proceed through the chlorosulfonation of 3-nitrothiophene to produce 3-nitro-thiophene-2-sulfonyl chloride, which is then reacted with ammonia or an appropriate amine.
The construction of more complex thiophene-based sulfonamide derivatives often necessitates multi-step reaction sequences. These sequences allow for the introduction of various functional groups and the building of intricate molecular architectures. For instance, a synthetic strategy might involve the initial synthesis of a substituted thiophene ring, followed by nitration and subsequent functionalization to introduce the sulfonamide moiety.
A new approach for synthesizing 3-nitro-2-substituted thiophenes has been developed, which involves a tandem Michael-intramolecular Henry reaction between 1,4-dithiane-2,5-diol and nitroalkenes. nih.gov This is followed by microwave-assisted dehydration and aromatization to yield the desired substituted nitrothiophene. nih.gov Such intermediates can then be subjected to chlorosulfonation and amination to afford complex sulfonamide derivatives.
Furthermore, multi-step flow synthesis has emerged as a powerful technique for constructing complex organic molecules, including those involving sequences of exothermic and endothermic reactions like nitration, reduction, and diazotization. researchgate.net This approach offers enhanced control over reaction conditions and can lead to improved yields and safety profiles, making it suitable for the synthesis of complex thiophene sulfonamides. researchgate.net
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.org These reactions are particularly valuable in the synthesis of complex aromatic and heteroaromatic compounds, including derivatives of thiophene sulfonamides.
The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully employed for the synthesis of functionalized cyclopropylthiophenes. nih.gov This reaction typically involves the coupling of a thiophene halide or triflate with a boronic acid or its ester, catalyzed by a palladium complex. nobelprize.orgnih.gov Optimized conditions often utilize palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand like SPhos. nih.gov This methodology can be adapted to introduce various substituents onto the thiophene ring before or after the formation of the sulfonamide group, allowing for the creation of a diverse library of compounds.
Another significant application of palladium catalysis is the C-N cross-coupling of sulfinamides with aryl halides to form N-aryl sulfinamides. organic-chemistry.org This reaction, often utilizing a palladium catalyst such as Pd2(dba)3 with a specialized ligand like tBuXPhos, provides a direct route to N-substituted sulfonamides and can be carried out with high yields and excellent stereocontrol. organic-chemistry.org This approach is particularly useful for synthesizing chiral sulfonamides. organic-chemistry.org
Novel Methodologies for Nitrothiophene Sulfonamide Synthesis
Recent research has focused on developing novel and more efficient synthetic methods for nitrothiophene sulfonamides, often emphasizing greener and more atom-economical approaches. One such strategy is the direct oxidative coupling of thiols and amines to form sulfonamides in a single step, which streamlines the synthetic process and reduces waste. rsc.org
Additionally, new approaches to synthesizing substituted nitrothiophenes, which are key precursors, continue to be developed. A one-pot synthesis of substituted 5-nitrothiophenes and 3-amino-2-nitrothiophenes has been reported, starting from β-chloroacroleins or β-chloropropenonitriles and using sodium sulfide (B99878) and bromonitromethane. sciforum.net This method offers good yields and a straightforward workup procedure. sciforum.net
The development of metal-free synthetic routes for sulfonamides is another area of active research. researchgate.net For example, a metal-free, one-pot synthesis of arylsulfonamides from nitroarenes and arylsulfonyl chlorides promoted by diboronic acid in water has been described. researchgate.net Such methods offer a more environmentally friendly alternative to traditional metal-catalyzed reactions.
Furthermore, innovative cyclization reactions are being explored for the construction of the thiophene ring itself. A variety of polysubstituted thiophenes can be synthesized through the cyclization of thiocarbamoyl derivatives with α-halogenated reagents, offering an efficient route to precursors for nitrothiophene sulfonamides. nih.gov
Chemical Reactivity and Transformations of 3 Nitro Thiophene 2 Sulfonamide
Reactivity of the Thiophene (B33073) Heterocycle
The thiophene ring is an aromatic heterocycle that typically undergoes electrophilic substitution. However, the presence of powerful deactivating groups, such as the nitro and sulfonamide substituents at the 2 and 3 positions, significantly alters this inherent reactivity. The electron density of the thiophene ring is substantially reduced, making it less susceptible to attack by electrophiles. mdpi-res.com Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack.
The directing effects of the existing substituents on 3-Nitro-thiophene-2-sulfonamide are critical in determining the position of any subsequent reactions. The nitro group at C3 and the sulfonamide group at C2 strongly deactivate the ring towards electrophilic aromatic substitution. If such a reaction were to occur under forcing conditions, the electrophile would likely be directed to the C5 position, which is the least deactivated position.
More significantly, the electron-poor nature of the thiophene ring makes it a candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The positions ortho and para to strong electron-withdrawing groups are particularly activated for this type of reaction. ccspublishing.org.cn In the case of this compound, the C3 position bearing the nitro group and the C5 position are the most likely sites for nucleophilic attack.
| Position | Type of Reactivity | Influencing Factors | Probable Outcome |
| C5 | Electrophilic Substitution | Least deactivated position by -NO₂ and -SO₂NH₂ groups. | Substitution at C5 under harsh conditions. |
| C3 & C5 | Nucleophilic Attack | Strong activation by the electron-withdrawing nitro and sulfonamide groups. | Potential for nucleophilic substitution, especially if a suitable leaving group is present. |
Transformations of the Nitro Group in Thiophene Derivatives
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule. mdpi-res.com In nitrothiophene derivatives, these transformations are crucial for generating a diverse range of other functionalized thiophenes.
One of the most common and synthetically important transformations of the nitro group is its reduction. Depending on the reducing agent and reaction conditions, the nitro group on a thiophene ring can be reduced to several other functional groups, including amines, hydroxylamines, and oximes. wikipedia.org The reduction of nitroarenes to amines is a fundamental process in organic synthesis. organic-chemistry.org This transformation is particularly valuable as the resulting aminothiophene-sulfonamides can serve as key intermediates in the synthesis of various biologically active compounds.
The biological activity of some nitro-heterocyclic compounds is predicated on the reduction of the nitro moiety by bacterial nitroreductases. nih.gov This bio-activation transforms the compound into a reactive species. nih.gov
Table of Common Reduction Reactions for Nitroarenes
| Product | Reagents and Conditions |
| Amine (-NH₂) | Catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel), Fe in acid, SnCl₂. wikipedia.orgorganic-chemistry.org |
| Hydroxylamine (B1172632) (-NHOH) | Zinc dust with ammonium (B1175870) chloride, Diborane. wikipedia.org |
| Oxime (=NOH) | Tin(II) chloride, Chromium(II) chloride. wikipedia.org |
| Azo compound (-N=N-) | Zinc metal with base. wikipedia.org |
The strong electron-withdrawing nature of the nitro group makes it an excellent activating group for nucleophilic aromatic substitution (SNAr). mdpi-res.comccspublishing.org.cn It can stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. ccspublishing.org.cn In some cases, the nitro group itself can act as a leaving group, being displaced by a nucleophile. This is particularly true when it is positioned ortho or para to other strong electron-withdrawing groups. ccspublishing.org.cn In the context of this compound, the nitro group at C3 is well-positioned to be substituted by strong nucleophiles, such as thiolates. sciforum.net This reactivity provides a direct route to functionalize the C3 position of the thiophene ring.
Reactivity of the Sulfonamide Functional Group in Thiophene Systems
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore found in many drugs. nih.gov While generally stable, it can participate in and influence chemical reactions. Its presence further deactivates the thiophene ring to electrophilic attack. The sulfonamide moiety itself offers sites for chemical modification, which can be used to alter the properties of the molecule. chemrxiv.org
The nitrogen atom of the primary sulfonamide in this compound is nucleophilic and can be modified through various reactions. Alkylation, acylation, or sulfonylation of the sulfonamide nitrogen can lead to the formation of secondary or tertiary sulfonamides. These modifications are often employed in medicinal chemistry to modulate the biological activity, solubility, and pharmacokinetic profile of a lead compound. For instance, methods for the late-stage conversion of primary sulfonamides into other functional groups have been developed, proceeding through the initial reductive deamination to sulfinates. chemrxiv.org This highlights the versatility of the sulfonamide group as a synthetic handle for diversification. chemrxiv.org
Cycloaddition Reactions Involving Nitrothiophenes
The thiophene ring, being aromatic, generally exhibits lower reactivity in cycloaddition reactions compared to non-aromatic dienes. However, the introduction of strong electron-withdrawing groups, such as a nitro (NO₂) group and a sulfonamide (SO₂NH₂) group, at the C3 and C2 positions, respectively, significantly alters the electronic properties of the thiophene ring in This compound . These substituents decrease the electron density of the thiophene ring, making it more susceptible to participate in certain types of cycloaddition reactions, particularly as a dienophile or a dipolarophile. While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity can be inferred from studies on related nitrothiophene and electron-deficient thiophene derivatives.
1,3-Dipolar cycloadditions are powerful pericyclic reactions for the construction of five-membered heterocyclic rings. researchgate.netwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. Due to the electron-deficient nature of the double bonds within the this compound ring system, it is expected to act as a dipolarophile when reacted with various 1,3-dipoles.
A notable example involves the dearomative [3+2] cycloaddition of nitrobenzothiophenes, which are structurally related to nitrothiophenes, with nonstabilized azomethine ylides. acs.org This reaction proceeds with high diastereoselectivity to yield fused tricyclic pyrrolidine (B122466) derivatives. acs.org The reaction is believed to be initiated by the attack of the nucleophilic carbon of the azomethine ylide on the electron-deficient thiophene ring. Although this example involves a benzo-fused system, it highlights the potential for the nitro-activated thiophene ring to participate in such transformations.
Another relevant area of research is the 1,3-dipolar cycloaddition of nitrones to electron-deficient vinylsulfonates, which results in the formation of functionalized sulfonamides. nih.gov This suggests that the sulfonamide moiety, while not directly part of the cycloaddition, can be incorporated into complex heterocyclic systems through such reactions.
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Thiophene Derivatives and Related Systems
| 1,3-Dipole | Dipolarophile | Product | Reference |
| Azomethine ylide | 3-Nitrobenzothiophene | Fused tricyclic benzo researchgate.netnih.govthieno[2,3-c]pyrrole | acs.org |
| Nitrone | Pentafluorophenyl vinylsulfonate | Isoxazolidine-sulfonamide precursor | nih.gov |
This table presents examples of 1,3-dipolar cycloaddition reactions with thiophene-containing structures and related compounds to illustrate the potential reactivity of electron-deficient thiophenes.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org Thiophene itself is generally a poor diene due to its aromaticity. However, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone disrupts the aromaticity and enhances its reactivity as a diene. rsc.orgacs.org
Conversely, the presence of strong electron-withdrawing groups, as in this compound, can render the thiophene ring a competent dienophile in inverse-electron-demand Diels-Alder reactions. libretexts.org In this type of reaction, an electron-rich diene reacts with an electron-poor dienophile. Theoretical studies on 3-nitrofuran, a related five-membered heterocycle, have shown its capability to act as an electrophilic dienophile in polar Diels-Alder reactions. sciforum.net
Furthermore, Lewis acid catalysis has been shown to promote the oxidative cycloaddition of thiophenes, expanding the range of dienophiles that can be used and often leading to a single diastereoisomer. acs.org This suggests that under appropriate conditions, even less reactive thiophene systems can be induced to participate in Diels-Alder reactions.
Table 2: Reactivity of Thiophene Derivatives in Diels-Alder Reactions
| Thiophene Derivative | Reactant Type | Reaction Type | Product | Reference |
| Thiophene S-oxide | Diene | [4+2] Cycloaddition | 7-Thiabicyclo[2.2.1]hept-2-ene 7-oxide | acs.org |
| Thiophene S-oxide | Diene | [4+2] Cycloaddition | Substituted arene (with alkynes) | rsc.org |
| 3-Nitrofuran (analog) | Dienophile | Inverse-electron-demand [4+2] | Benzofuran derivative | sciforum.net |
This table illustrates the dual reactivity of thiophene derivatives in Diels-Alder reactions, acting as either dienes (upon oxidation) or potentially as dienophiles (when substituted with electron-withdrawing groups).
Spectroscopic and Structural Elucidation of 3 Nitro Thiophene 2 Sulfonamide Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. In analogs of 3-nitro-thiophene-2-sulfonamide, the aromatic protons on the thiophene (B33073) ring typically appear as distinct signals. For instance, in some thiophene derivatives, aromatic protons show signals in the region between 6.51 and 7.70 ppm. rsc.org The protons of a primary amine group (-NH2) can appear as a singlet peak, for example, at 5.92 ppm and 5.97 ppm in certain sulfonamide analogs. rsc.org The proton of the sulfonamide group (–SO2NH–) itself is often observed as a singlet peak in the downfield region, between 8.78 and 10.15 ppm. rsc.org For a related compound, 3-nitrothiophene (B186523), the proton signals have also been documented. spectrabase.com
The coupling constants between adjacent protons on the thiophene ring can help to distinguish between different substitution patterns.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for Thiophene Sulfonamide Analogs
| Functional Group | Chemical Shift (ppm) Range | Multiplicity |
| Aromatic Protons | 6.51 - 7.70 | m |
| Amine (-NH2) | 5.92 - 5.97 | s |
| Sulfonamide (-SO2NH-) | 8.78 - 10.15 | s |
| Thiophene Ring Protons | ~7.0 - 8.0 | m |
| Methyl (off aromatic ring) | ~2.1 - 2.4 | s |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The exact chemical shifts can vary depending on the specific analog and the solvent used.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum of singlet peaks, where each peak corresponds to a unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to over 200 ppm. oregonstate.eduudel.edu
For sulfonamide derivatives, the aromatic carbons generally show signals in the region between 111.83 and 160.11 ppm. rsc.org The carbon atom attached to the nitro group in nitroaromatic compounds is typically shifted downfield. libretexts.org For instance, in nitrophenols, the carbon bearing the nitro group appears at a distinct chemical shift. libretexts.org The carbon atoms of the thiophene ring in thiophene itself have been reported. chemicalbook.com In a related compound, 3-nitrothiophene, the ¹³C NMR chemical shifts have also been characterized. spectrabase.com
The chemical shifts of carbons in the thiophene ring are influenced by the substituents. The nitro group, being strongly electron-withdrawing, will deshield the adjacent carbon atoms, causing their signals to appear at a lower field (higher ppm value).
Interactive Data Table: Typical ¹³C NMR Chemical Shift (ppm) Ranges for Key Carbons in Nitrothiophene Sulfonamide Analogs
| Carbon Type | Chemical Shift (ppm) Range |
| Aromatic Carbons | 111.83 - 160.11 |
| Thiophene Ring Carbons | ~120 - 150 |
| Carbonyl Carbon (if present) | ~160 - 180 |
| Aliphatic Carbons (if present) | ~10 - 60 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. nih.govnih.gov For this compound analogs, characteristic absorption bands are expected for the nitro, sulfonamide, and thiophene groups.
The sulfonamide group (–SO2NH2) exhibits two characteristic stretching vibrations for the S=O bonds, typically in the ranges of 1370–1335 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). jst.go.jp The N-H stretching vibration of the sulfonamide appears in the region of 3300-3200 cm⁻¹. ekb.eg The nitro group (–NO2) shows strong asymmetric and symmetric stretching bands around 1560–1520 cm⁻¹ and 1360–1320 cm⁻¹, respectively. researchgate.net The thiophene ring itself has characteristic C-H and C=C stretching vibrations.
The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, the SO2 symmetric stretching frequencies can differ between the imido and amido forms of sulfonamides. jst.go.jp
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Analogs
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Sulfonamide (SO2) | Asymmetric Stretch | 1370 - 1335 |
| Sulfonamide (SO2) | Symmetric Stretch | 1180 - 1160 |
| Sulfonamide (N-H) | Stretch | 3300 - 3200 |
| Nitro (NO2) | Asymmetric Stretch | 1560 - 1520 |
| Nitro (NO2) | Symmetric Stretch | 1360 - 1320 |
| Thiophene (C-H) | Stretch | ~3100 |
| Thiophene (C=C) | Stretch | ~1600 - 1400 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. rsc.org For this compound and its analogs, mass spectrometry can confirm the molecular formula by identifying the molecular ion peak (M+). researchgate.net
Under electron impact (EI) or electrospray ionization (ESI), the molecule can fragment in predictable ways. nih.govnih.gov A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO2), resulting in a characteristic ion with a mass 64 units less than the molecular ion. nih.gov This SO2 elimination is often promoted by electron-withdrawing groups on the aromatic ring. nih.gov Other fragmentations may involve the loss of the nitro group (NO2) or cleavage of the thiophene ring. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov
Interactive Data Table: Common Mass Spectral Fragments for Aromatic Sulfonamides
| Fragment | Description |
| [M]+ | Molecular Ion |
| [M - SO2]+ | Loss of Sulfur Dioxide |
| [M - NO2]+ | Loss of Nitro Group |
| Fragments from ring cleavage | Various smaller ions |
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic and conjugated systems like this compound, the absorption bands are typically due to π → π* and n → π* electronic transitions.
Substituted thiophenes generally exhibit strong absorption in the UV region. acs.orgspectrabase.com The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the thiophene ring. researchgate.netrsc.org The presence of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths. The electronic transitions in polythiophenes have been studied, and it is known that the absorption spectrum is influenced by the polymer's oxidation level. acs.org The absorption spectra of thiophene derivatives can also be affected by the solvent. researchgate.net
Interactive Data Table: Expected UV-Vis Absorption Characteristics for Nitrothiophene Derivatives
| Transition Type | Typical Wavelength Range (nm) |
| π → π | 200 - 400 |
| n → π | > 300 |
Theoretical and Computational Investigations of 3 Nitro Thiophene 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide profound insights into the electronic structure and energetic properties of molecules. These methods are instrumental in understanding the fundamental characteristics of a compound like 3-Nitro-thiophene-2-sulfonamide.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p), can be used to determine its most stable three-dimensional conformation (optimized geometry). nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
In related thiophene (B33073) sulfonamide derivatives, DFT studies have been used to compute these geometric parameters, showing good correlation with experimental values where available. researchgate.net For this compound, one would expect the geometry of the thiophene ring to be influenced by its substituents: the electron-withdrawing nitro (NO₂) group at the C3 position and the sulfonamide (SO₂NH₂) group at the C2 position. The presence of the bulky and electronegative sulfonamide group alongside the nitro group would likely induce some steric hindrance and electronic redistribution, affecting the planarity of the thiophene ring system.
A DFT analysis would also elucidate the distribution of electron density across the molecule. The molecular electrostatic potential (MEP) map is a valuable output of DFT calculations, visualizing the regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and sulfonamide groups, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting their potential for nucleophilic interactions. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for a Thiophene Sulfonamide Derivative Note: This data is for a related thiophene sulfonamide and is presented here to illustrate the type of information obtained from DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-O (sulfonamide) | 1.43 - 1.45 | ||
| S-N (sulfonamide) | 1.63 - 1.65 | ||
| C-S (thiophene) | 1.72 - 1.74 | ||
| C-N (nitro) | 1.47 - 1.49 | ||
| O-S-O | 120 - 123 | ||
| C-S-C | 92 - 94 | ||
| C-C-N-O | 178 - 180 |
Data adapted from studies on similar thiophene sulfonamide structures. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical in predicting a molecule's reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and potentially the sulfonamide group, representing the molecule's ability to donate electrons. The LUMO, on the other hand, would likely be concentrated on the electron-deficient nitro group, indicating its capacity to accept electrons. nih.gov The presence of the strong electron-withdrawing nitro group would significantly lower the energy of the LUMO and likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. researchgate.net
FMO analysis of various thiophene sulfonamide derivatives has shown that the distribution of these orbitals is heavily influenced by the nature and position of substituents on the thiophene ring. nih.govresearchgate.net
Table 2: Representative FMO Data for Substituted Thiophene Derivatives Note: This data is illustrative and derived from studies on related compounds.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Thiophene-sulfonamide (less substituted) | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 - 5.0 |
| Thiophene-sulfonamide (with electron-donating groups) | -6.0 to -6.5 | -1.0 to -1.5 | 4.5 - 5.0 |
| Thiophene-sulfonamide (with electron-withdrawing groups) | -7.0 to -7.5 | -2.5 to -3.0 | 4.0 - 4.5 |
Data compiled from findings on various thiophene derivatives. nih.govresearchgate.netnih.gov
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity.
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
A high electrophilicity index for this compound would be expected due to the presence of the nitro group, indicating its propensity to act as an electrophile in reactions. researchgate.net Computational studies on similar sulfonamides have utilized these indices to compare the reactivity of different derivatives. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
Protein-Ligand Binding Mode Prediction
In a molecular docking simulation, this compound would be treated as a flexible ligand, and its interactions with the active site of a target protein would be explored. The sulfonamide group is a well-known pharmacophore that can form key hydrogen bonds with protein residues. For instance, the oxygen atoms of the sulfonyl group and the hydrogen atoms of the amine can act as hydrogen bond acceptors and donors, respectively. nih.gov
The nitro group, while primarily an electron-withdrawing group, can also participate in specific interactions. It can form hydrogen bonds and is also known to engage in so-called π-hole interactions with electron-rich atoms like sulfur in methionine residues. nih.gov The thiophene ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.
Docking studies on thiophene sulfonamide derivatives have identified key interactions with various enzymes, such as cyclooxygenases (COX) and bacterial enzymes. nih.gov For example, the sulfonamide moiety often orients itself into a specific sub-pocket of the active site to form crucial hydrogen bonds. nih.gov A predicted binding mode for this compound would likely show the sulfonamide group anchored in a hydrophilic region of a target's active site, with the nitro-thiophene core extending into a more hydrophobic pocket.
Energetic Analysis of Binding Interactions
Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity of the ligand for the protein. A more negative score typically indicates a more favorable binding interaction. These scores are based on the energetic contributions of various interactions, including:
Hydrogen Bonds: Strong, directional interactions between donor and acceptor atoms.
Van der Waals Interactions: Weaker forces arising from temporary fluctuations in electron density.
Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.
Studies on related sulfonamides have shown docking scores ranging from -6 to -12 kcal/mol against various protein targets. nih.gov For this compound, the binding energy would be a sum of the favorable interactions (hydrogen bonds from the sulfonamide, hydrophobic interactions from the thiophene ring) and any potential steric clashes or unfavorable electrostatic interactions. The specific binding energy would be highly dependent on the topology and amino acid composition of the target protein's active site.
Table 3: Representative Binding Interactions and Energies for Sulfonamide-based Ligands Note: This table presents typical interactions and energy contributions observed in docking studies of related sulfonamide compounds.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Typical Energy Contribution (kcal/mol) |
| Hydrogen Bond | Sulfonamide NH₂ | Aspartate, Glutamate | -2 to -5 |
| Hydrogen Bond | Sulfonamide SO₂ | Arginine, Histidine, Serine | -2 to -5 |
| π-π Stacking | Thiophene Ring | Phenylalanine, Tyrosine | -1 to -3 |
| Hydrophobic | Thiophene Ring | Leucine, Valine, Isoleucine | -1 to -2 |
| π-Hole Interaction | Nitro Group | Methionine (Sulfur) | -1 to -2.5 |
Data is a generalized representation from various molecular docking studies on sulfonamides. nih.govnih.gov
Identification of Key Interacting Residues
Molecular docking studies are instrumental in elucidating the binding modes of inhibitors within the active sites of their target proteins. For thiophene sulfonamides, a primary target is often the zinc metalloenzyme, carbonic anhydrase (CA). While specific docking studies for this compound are not extensively documented, analysis of closely related thiophene and benzenesulfonamide (B165840) derivatives as inhibitors of carbonic anhydrase isoenzymes, such as CA II and CA IX, reveals a conserved pattern of interactions that are likely applicable. nih.govnih.gov
The sulfonamide group (SO₂NH₂) is a critical pharmacophore that directly interacts with the zinc ion (Zn²⁺) in the active site of carbonic anhydrases. nih.gov The nitrogen atom of the sulfonamide typically coordinates with the zinc ion, a fundamental interaction for potent inhibition. Furthermore, the oxygen atoms of the sulfonamide group are often involved in hydrogen bonding with key amino acid residues.
In the active site of CA II, residues such as Thr199 and Gln92 are frequently observed to form hydrogen bonds with the sulfonamide moiety. nih.gov For instance, the sulfonamide oxygen can act as a hydrogen bond acceptor from the hydroxyl group of Thr199, while the NH₂ group can donate a hydrogen bond to the main chain carbonyl of the same residue. Gln92 is another crucial residue that can form hydrogen bonds with the inhibitor. nih.gov
A representative summary of key interacting residues for sulfonamide inhibitors with carbonic anhydrase is presented in the table below, based on studies of analogous compounds.
| Interacting Residue | Type of Interaction | Interacting Moiety of Inhibitor | Reference |
| Zn²⁺ | Coordination | Sulfonamide Nitrogen | nih.gov |
| Thr199 | Hydrogen Bond | Sulfonamide Group | nih.gov |
| Gln92 | Hydrogen Bond | Sulfonamide Group, Carbonyl Group | nih.gov |
| Leu198 | Hydrophobic Interaction | Thiophene/Aromatic Ring | nih.gov |
| Val130 | Hydrophobic Interaction | Thiazolidinone fragment (in analogs) | nih.gov |
| Asn67 | van der Waals Interaction | Thiophene Fragment | nih.gov |
| Ile91 | Hydrophobic Interaction | Thiophene Fragment | nih.gov |
| Phe131 | Hydrophobic Interaction | Thiophene Fragment | nih.gov |
These interactions collectively anchor the inhibitor within the active site, leading to the inhibition of the enzyme's catalytic activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For sulfonamide derivatives, QSAR studies are valuable tools for predicting the inhibitory potency and guiding the synthesis of new analogs with improved activity. rsc.org
Key descriptors often found to be significant in QSAR models for sulfonamide inhibitors include:
Molecular Weight (MW): Relates to the size of the molecule.
LogP: A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): Reflects the polar characteristics of the molecule, which are important for receptor binding.
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. The presence of the electron-withdrawing nitro group significantly impacts these electronic properties. nih.gov
Steric Descriptors: Like molar refractivity (MR) or specific atomic positions, which describe the size and shape of the molecule and its substituents.
A hypothetical QSAR study on a series of thiophene-2-sulfonamide (B153586) analogs might yield a model that correlates their inhibitory activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) with a combination of these descriptors. For example, a simplified, illustrative QSAR equation could look like:
pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(LUMO)
Where β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis of a training set of compounds.
The following table presents hypothetical data for a series of thiophene-2-sulfonamide derivatives to illustrate the type of information used in a QSAR study.
| Compound | R-group at position 3 | pIC₅₀ | LogP | TPSA (Ų) | LUMO (eV) |
| 1 | -H | 5.8 | 1.2 | 108.5 | -1.5 |
| 2 | -Cl | 6.5 | 1.9 | 108.5 | -1.8 |
| 3 | -CH₃ | 6.1 | 1.7 | 108.5 | -1.4 |
| 4 | -NO₂ | 7.2 | 1.1 | 154.3 | -2.5 |
| 5 | -NH₂ | 6.3 | 0.5 | 134.5 | -1.1 |
This illustrative data suggests that the nitro group, by increasing the TPSA and lowering the LUMO energy, could contribute positively to the inhibitory activity.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, the stability of its interactions with a target protein, and the influence of the solvent environment. mdpi.com
An MD simulation of this compound, either in a solvent box or docked within a protein's active site, would typically involve calculating the forces acting on each atom and solving Newton's equations of motion to predict their subsequent positions and velocities. This process, repeated over numerous small time steps (femtoseconds), generates a trajectory of the molecule's movements.
Analysis of this trajectory can reveal:
Conformational Preferences: The molecule is not static and can adopt various conformations by rotation around its single bonds. MD simulations can identify the most stable or frequently occurring conformations. For this compound, key rotations would be around the C-S bond connecting the thiophene ring to the sulfonamide group and the S-N bond of the sulfonamide.
Interaction Stability: When docked in a protein active site, MD simulations can assess the stability of the interactions identified in the initial docking pose. It can reveal whether key hydrogen bonds are maintained over time and how water molecules might mediate interactions. rsc.org
Root Mean Square Deviation (RMSD): This parameter is often calculated to assess the stability of the molecule's conformation or its binding pose over the simulation time. A stable RMSD value suggests that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. For instance, it could show greater fluctuation in the sulfonamide group compared to the more rigid thiophene ring.
While specific MD simulation studies on this compound are not prevalent, research on other sulfonamide inhibitors has demonstrated the utility of this technique in confirming the stability of binding modes and understanding the dynamic nature of the inhibitor-protein complex. mdpi.com These simulations are crucial for validating docking results and providing a more realistic picture of the molecular interactions at an atomic level.
Structure Activity Relationship Studies for 3 Nitro Thiophene 2 Sulfonamide Derivatives
Influence of Nitro Group Position and Substituents on Biological Activity
The presence and positioning of the nitro (NO₂) group on the thiophene (B33073) ring are critical determinants of biological activity. The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the entire molecule, which can favor interactions with biological targets like enzymes or receptors. derpharmachemica.comresearchgate.net
The biological activity of nitrothiophenes is profoundly affected by the number and location of nitro groups. researchgate.netnih.gov Studies on various substituted nitrothiophenes have demonstrated that dinitro derivatives often exhibit significantly higher activity compared to their mono-nitro counterparts. For instance, compounds like 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) display potent activity against a range of microorganisms. researchgate.netnih.gov In contrast, the simplest member of this class, 2-nitrothiophene (B1581588), generally shows the weakest activity. researchgate.netnih.gov
The position of the nitro group is also crucial. While direct comparisons for the 3-nitro-thiophene-2-sulfonamide scaffold are limited, research on other nitro-containing heterocycles underscores this principle. For example, in a series of nitrophenanthroline compounds developed for antitubercular activity, the presence of a nitro group at the C5 position was found to be essential. nih.gov When this NO₂ group was replaced by other electron-withdrawing groups like cyano or chloro, the activity diminished significantly. nih.gov This highlights that the specific placement of the nitro group is not just about its electronic effect but also about its precise interaction within the binding site of its biological target. nih.gov The addition of nitro groups can also enhance antibacterial efficacy by increasing the compound's lipophilicity, which may lead to better interaction with bacterial membranes. nih.gov
The mechanism of action for many nitro-aromatic compounds involves the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.govsvedbergopen.com These intermediates can covalently bind to biological macromolecules like DNA, leading to cellular damage and death, which is a key aspect of their antimicrobial effects. nih.gov
Table 1: Influence of Nitro and Halo Substituents on Antibacterial/Antifungal Activity of Thiophenes
| Compound | Substituents | Relative Biological Activity |
|---|---|---|
| 2-Nitrothiophene | 2-NO₂ | Weakest researchgate.netnih.gov |
| 2,4-Dinitrothiophene | 2,4-(NO₂)₂ | Active nih.gov |
| 2-Chloro-3,5-dinitrothiophene | 2-Cl, 3,5-(NO₂)₂ | Highest researchgate.netnih.gov |
This table illustrates general activity trends observed in substituted nitrothiophenes.
Impact of Sulfonamide Substitutions on Biological Profiles
General SAR principles for sulfonamides indicate that the nature of the substituent on the sulfonamide nitrogen plays a pivotal role in determining the type of biological activity. openaccesspub.org For traditional antibacterial sulfonamides, activity often relies on maintaining an unsubstituted aromatic amine, while the sulfonamide nitrogen can bear a heterocyclic substituent. openaccesspub.org However, for other therapeutic targets, such as those involved in managing hyperglycemia, the aromatic amine is typically substituted, and the core structure may be extended to a sulfonylurea. openaccesspub.org
In the context of thiophene-based sulfonamides, modifications to the sulfonamide group can influence interactions with specific enzymes. For instance, in the development of inhibitors for human carbonic anhydrase, the sulfonamide moiety is the primary zinc-binding group, and its presentation is critical for high-affinity binding. nih.gov While specific data on N-substituted this compound is scarce, studies on related N-substituted benzene (B151609) sulfonamides have shown that these modifications can impart significant anti-inflammatory activity. nih.gov This suggests that exploring a range of alkyl, aryl, or heterocyclic substituents on the sulfonamide nitrogen of this compound could unlock diverse pharmacological profiles.
Thiophene Ring Substituent Effects on Bioactivity
Beyond the essential nitro group, other substituents on the thiophene ring can further modulate biological activity. The placement of these substituents at the C4 and C5 positions of the this compound core can influence potency, selectivity, and mechanism of action.
Halogen atoms, such as chlorine and bromine, have been shown to be particularly effective at enhancing the bioactivity of nitrothiophenes. researchgate.netnih.gov The high activity of compounds like 2-chloro- and 2-bromo-3,5-dinitrothiophene is thought to arise from a mechanism involving nucleophilic attack by intracellular thiols, leading to the displacement of the halogen. nih.gov This suggests that incorporating a halogen at the C5 position of a this compound could be a viable strategy for increasing potency.
Other functional groups also confer activity. For example, 5-nitrothiophene-2-carbaldehyde is biologically active, but its mechanism is believed to involve the formation of Meisenheimer complexes rather than the displacement of a leaving group. nih.gov In studies of thiophene-2-carboxamide derivatives, introducing an amino group at the C3 position resulted in more potent antioxidant and antibacterial activity compared to derivatives with hydroxyl or methyl groups at the same position. nih.gov Furthermore, replacing a benzene ring with a thiophene ring in certain drug candidates has led to the development of potent inhibitors of targets like the Kᵥ1.3 potassium channel, with both 2-thiophene and 3-thiophene isomers proving effective. mdpi.comresearchgate.net
Table 2: Effect of Thiophene Ring Substituents on Biological Activity
| Core Structure | Position | Substituent | Observed Effect on Activity |
|---|---|---|---|
| Dinitrothiophene | 2 | -Cl, -Br | Highest antibacterial/antifungal activity researchgate.netnih.gov |
| Nitrothiophene | 2 | -CHO | Active, different mechanism from halo-derivatives nih.gov |
| Thiophene-2-carboxamide | 3 | -NH₂ | More potent than -OH or -CH₃ derivatives nih.gov |
This table summarizes findings from various thiophene derivatives to infer potential substituent effects.
Conformational and Electronic Effects on Pharmacological Activity
The three-dimensional conformation and electronic landscape of a molecule are intrinsically linked to its pharmacological activity. For this compound derivatives, these properties dictate how the molecule interacts with its biological target.
The powerful electron-withdrawing effect of the nitro group is a dominant electronic feature. derpharmachemica.comresearchgate.net It polarizes the molecule, which can facilitate the formation of key interactions with amino acid residues in a protein's active site. derpharmachemica.comresearchgate.net For other classes of nitro-aromatic compounds, QSAR analyses have similarly shown that activity is dependent on lipophilicity (log P) and descriptors related to the presence of nitro and other functional groups. asianpubs.orgresearchgate.netnih.gov
Conformational factors are also paramount. Modeling studies of thiophene sulfonamides as inhibitors of carbonic anhydrase have shown that the orientation of the thiophene ring within the enzyme's active site is crucial for binding. nih.gov The positioning of the heterocyclic sulfur atom can either be directed towards a hydrophilic region ("sulfur out") or a hydrophobic pocket ("sulfur in"), and this conformation dictates the stability of the enzyme-inhibitor complex. nih.gov Such conformational constraints would undoubtedly apply to this compound derivatives and influence their inhibitory potential against various enzymes.
Strategies for Enhancing Selectivity and Potency through Rational Structural Modifications
Rational drug design leverages an understanding of SAR to make targeted structural modifications that enhance a compound's potency and selectivity. This approach is highly applicable to the this compound scaffold.
One key strategy is structure-based design, which uses the three-dimensional structure of the target, often obtained from X-ray crystallography, to guide modifications. nih.gov This has been successfully applied to develop potent thiophene derivatives that inhibit bacterial histidine kinases. nih.gov By observing how a lead compound binds, researchers can make intuitive modifications, such as simplifying complex structures or adding groups that form new favorable interactions, to improve affinity.
Another approach involves hit-to-lead optimization, where a moderately active "hit" compound is systematically modified. Replacing molecular fragments with bioisosteres is a common tactic. For example, substituting a benzene ring with a thiophene ring led to more potent and selective Kᵥ1.3 channel inhibitors. mdpi.comresearchgate.net This strategy could be employed to fine-tune the properties of a this compound derivative by modifying any aryl or alkyl groups attached to the sulfonamide nitrogen.
Furthermore, QSAR and pharmacophore modeling can provide roadmaps for optimization. nih.govnih.gov These computational tools help identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, electronic properties) that are essential for activity. nih.gov By building a model based on a series of active compounds, chemists can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of molecules with the highest probability of success. nih.govnih.gov Such strategies are crucial for improving selectivity, for instance, by designing molecules that fit the unique topology of the desired target's active site while avoiding binding to off-target proteins. nih.gov
Broader Chemical Applications of Thiophene Sulfonamide Scaffolds in Research
Thiophene (B33073) as a Privileged Heterocyclic Scaffold in Medicinal Chemistry Research
The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govrsc.org The thiophene moiety's ability to act as a bioisostere for the benzene (B151609) ring, coupled with its unique electronic properties, allows it to favorably interact with various biological targets. nih.govcognizancejournal.com
Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer rsc.orgnih.govnih.gov
Anti-inflammatory rsc.orgnih.govresearchgate.net
Antimicrobial nih.govpharmaguideline.com
Antiviral nih.gov
Anticonvulsant rsc.orgresearchgate.net
Antihypertensive cognizancejournal.com
The versatility of the thiophene nucleus allows for the synthesis of a vast library of compounds with diverse substitution patterns, enabling medicinal chemists to fine-tune their biological activity. The 2-aminothiophene unit, in particular, is a crucial building block in drug discovery, serving as a synthon for numerous biologically active molecules. nih.govresearchgate.net The incorporation of a thiophene ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable tool in the design of novel therapeutic agents. nih.govnih.gov
Sulfonamides as Versatile Functional Groups in Academic Drug Design Initiatives
The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents. wikipedia.orgwikipedia.orgwisdomlib.org Historically, sulfonamides were among the first effective antimicrobial drugs, paving the way for the era of antibiotics. wikipedia.orgijpsonline.com Beyond their antibacterial properties, sulfonamides exhibit a remarkable range of biological activities, making them a versatile functional group in drug design. researchgate.netajchem-b.comnih.gov
Sulfonamides are integral to drugs with various therapeutic applications, including:
Diuretics wikipedia.orgijpsonline.com
Antidiabetic agents wikipedia.orgijpsonline.com
Anticonvulsants wikipedia.org
Anticancer agents researchgate.netnih.gov
Anti-inflammatory drugs ijpsonline.com
Antiviral compounds researchgate.net
The sulfonamide group's ability to act as a bioisosteric replacement for other functional groups, such as carboxylic acids and amides, contributes to its widespread use. nih.govnih.gov It can form crucial hydrogen bonds with biological targets and its incorporation can enhance the metabolic stability of a drug molecule. researchgate.net The synthetic accessibility of sulfonamides allows for the creation of large libraries of compounds for screening and optimization in academic drug design initiatives. nih.govtandfonline.com
Utility in Advanced Organic Synthesis as Building Blocks
Thiophene-sulfonamide derivatives are not only valuable for their biological activities but also serve as versatile building blocks in advanced organic synthesis. thieme-connect.comthieme-connect.comresearchgate.net The reactivity of the thiophene ring allows for a variety of chemical transformations, including electrophilic substitution reactions like halogenation and sulfonation. nih.govcognizancejournal.com This enables the introduction of various functional groups, creating diverse and complex molecular architectures.
The synthesis of thiophene-based building blocks is a crucial area of research, with methods being developed for selective functionalization, such as monoiodination. thieme-connect.comthieme-connect.com These functionalized thiophenes can then be used in cross-coupling reactions, like the Suzuki-Miyaura coupling, to construct larger conjugated systems. nih.gov The combination of the thiophene and sulfonamide moieties provides a scaffold that can be readily modified to create libraries of compounds for various applications. researchgate.netresearchgate.net The development of efficient synthetic routes to these building blocks is essential for their use in the creation of new materials and pharmaceuticals. nih.govresearchgate.net
Applications in Material Science Research (e.g., Nonlinear Optical Materials, Organic Electronics)
In recent years, thiophene-sulfonamide and related thiophene derivatives have garnered significant interest in the field of material science. nih.govresearchgate.net Their unique electronic and optical properties make them promising candidates for a range of applications, particularly in nonlinear optical (NLO) materials and organic electronics. tandfonline.comcapes.gov.brpsu.edu
The extended π-conjugated system of oligothiophenes gives rise to significant third-order nonlinear optical susceptibilities, which increase with the number of thiophene rings. tandfonline.com The introduction of electron-donating and -accepting groups, a common feature in sulfonamide chemistry, can further enhance these NLO properties. psu.eduaip.org Research has shown that replacing benzene rings with thiophene rings in donor-acceptor substituted molecules can lead to a dramatic enhancement in molecular nonlinearity. psu.edu
In the realm of organic electronics, thiophene-based materials are extensively studied for their potential use in:
Organic field-effect transistors (OFETs) nih.govacs.org
Organic light-emitting diodes (OLEDs) nih.govspiedigitallibrary.org
Organic photovoltaics (OPVs) researchgate.net
Interactive Data Table: Properties and Applications of Thiophene-Sulfonamide Scaffolds
| Scaffold Feature | Key Properties | Primary Research Applications | Relevant Compounds/Derivatives |
| Thiophene Ring | Bioisostere of benzene, unique electronic properties, versatile for functionalization. nih.govcognizancejournal.com | Medicinal Chemistry (privileged scaffold), nih.govrsc.org Organic Synthesis (building block). thieme-connect.comthieme-connect.com | 2-Aminothiophene, nih.govresearchgate.net 3-Nitro-thiophene-2-sulfonamide. |
| Sulfonamide Group | Wide range of biological activities, bioisosteric replacement, enhances metabolic stability. wikipedia.orgresearchgate.netresearchgate.net | Medicinal Chemistry (versatile functional group). wikipedia.orgwikipedia.orgwisdomlib.org | Sulfanilamide, wikipedia.org Celecoxib, wikipedia.org Furosemide. wikipedia.org |
| Thiophene-Based Materials | Extended π-conjugation, tunable electronic and optical properties. tandfonline.comresearchgate.net | Material Science (NLO materials, organic electronics). tandfonline.comcapes.gov.brresearchgate.net | Oligothiophenes, tandfonline.com Dithienothiophene derivatives. nih.gov |
Future Research Directions in 3 Nitro Thiophene 2 Sulfonamide Chemistry
Exploration of Novel Synthetic Pathways for Advanced Derivatization
The development of new and efficient synthetic methodologies is crucial for the exploration of the chemical space around the 3-nitro-thiophene-2-sulfonamide core. ekb.eg Future research will likely focus on creating diverse libraries of derivatives for structure-activity relationship (SAR) studies.
Key areas of exploration include:
Innovative Cyclization Strategies: Developing new ways to construct the thiophene (B33073) ring with the desired substitution pattern will be a primary focus. This could involve novel cyclization reactions of appropriately functionalized precursors. nih.gov
Late-Stage Functionalization: Techniques that allow for the modification of the thiophene ring or the sulfonamide group at a late stage of the synthesis are highly valuable. This approach enables the rapid generation of a wide array of analogs from a common intermediate.
Green Chemistry Approaches: The use of more environmentally friendly reagents and solventless reaction conditions will be increasingly important. futuremarketinsights.com This aligns with the broader trend in the chemical industry towards sustainable manufacturing processes.
A recent study detailed the synthesis of novel thiophene derivatives, highlighting the versatility of the thiophene scaffold in generating new compounds with potential biological activity. ekb.eg
Advanced Computational Approaches for Predictive Modeling and Design
Computational methods are becoming indispensable tools in modern drug discovery. For this compound research, these approaches can accelerate the design and optimization of new drug candidates.
Future computational work will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help predict the biological activity of newly designed compounds, prioritizing the synthesis of the most promising candidates.
Molecular Docking and Dynamics Simulations: These techniques provide insights into how this compound derivatives interact with their biological targets at the atomic level. This understanding is critical for designing more potent and selective inhibitors.
In Silico ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual compounds can help identify potential liabilities early in the drug discovery process, reducing the rate of late-stage failures. nih.gov
For instance, molecular modeling of thiophene-based derivatives has been used to demonstrate their high affinity for specific protein targets, guided by interactions such as hydrogen bonding and hydrophobic interactions. mdpi.com
Mechanistic Elucidation of Underexplored Biological Activities
While the anti-infective properties of some nitrothiophenes have been investigated, the detailed mechanisms of action for many of their biological activities remain to be fully understood. nih.gov Future research should aim to unravel the precise molecular pathways through which this compound and its analogs exert their effects.
This could involve:
Target Identification and Validation: Identifying the specific cellular targets of these compounds is a critical step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.
Enzyme Inhibition Studies: For compounds that act as enzyme inhibitors, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cellular Pathway Analysis: Investigating the effects of these compounds on various cellular signaling pathways can provide a deeper understanding of their biological consequences.
Studies on other nitrothiophene derivatives have suggested that their mode of action can involve nucleophilic attack by intracellular thiols or the formation of Meisenheimer complexes. nih.gov
Design of Multi-Targeting Agents based on the Thiophene-Sulfonamide Scaffold
The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. The thiophene-sulfonamide scaffold is well-suited for the design of such agents due to its chemical tractability and ability to be functionalized to interact with different binding sites. nih.govnih.gov
Future research in this area will focus on:
Rational Design of Hybrid Molecules: This involves combining the this compound core with other pharmacophores known to interact with different targets.
Dual or Multiple Enzyme Inhibition: Designing compounds that can inhibit two or more enzymes involved in a disease pathway can lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. mdpi.com For example, the dual targeting of EGFR and HER2 has been a successful approach in lung cancer treatment. mdpi.com
Targeting Protein-Protein Interactions: The thiophene scaffold can be used to develop molecules that disrupt key protein-protein interactions that are critical for disease progression.
Combinatorial Library Design and High-Throughput Screening in Academic Settings
Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies for the rapid synthesis and evaluation of large numbers of compounds. slideshare.netcombichemistry.com While traditionally the domain of the pharmaceutical industry, these approaches are becoming more accessible to academic researchers. eco-vector.combenthamscience.com
Future academic research on this compound could benefit from:
Solid-Phase and Solution-Phase Combinatorial Synthesis: These techniques allow for the efficient generation of large libraries of thiophene-sulfonamide derivatives. combichemistry.comresearchgate.net
Development of Novel HTS Assays: Creating new and efficient assays to screen these libraries against a variety of biological targets will be crucial for identifying novel hit compounds. combichemistry.com
Integration with Computational Methods: Combining combinatorial synthesis and HTS with computational design can create a powerful workflow for the discovery of new lead compounds.
Q & A
Q. What are the key synthetic pathways for 3-Nitro-thiophene-2-sulfonamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves sulfonamide formation via coupling reactions between thiophene derivatives and nitro-substituted sulfonyl chlorides. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) aids in intermediate solubility .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like sulfonic acid formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .
Q. Example Protocol :
React thiophene-2-sulfonyl chloride with 3-nitroaniline in DMF at 0°C.
Quench with ice-water, extract with DCM, and purify via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
| Method | Key Data | Purpose |
|---|---|---|
| NMR (¹H/¹³C) | δ 7.8–8.2 ppm (thiophene protons) | Confirm aromatic substitution patterns |
| IR Spectroscopy | 1340–1360 cm⁻¹ (S=O stretch) | Verify sulfonamide functional group |
| HPLC | Retention time ≈12.5 min (C18 column) | Assess purity (>98%) and detect impurities |
| Mass Spec | [M+H]⁺ at m/z 272.98 | Validate molecular weight |
Data must align with published spectra for analogous sulfonamides .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in nitro-group introduction?
Answer: Low yields often stem from competing nitration side reactions. Strategies include:
- Directed nitration : Pre-functionalize the thiophene ring with electron-withdrawing groups (e.g., sulfonamide) to direct nitro-group placement .
- Catalytic systems : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
- In-situ monitoring : Employ TLC or inline IR to track nitro-intermediate formation and adjust reaction time dynamically .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer: Contradictions often arise from assay variability or structural analogs. Mitigation steps:
- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and MIC thresholds for antimicrobial tests .
- SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on activity (see table below) .
- Control for solubility : Ensure DMSO concentration ≤0.1% to avoid solvent interference .
Q. SAR Example :
| Substituent | Antimicrobial IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 3-Nitro | 12.3 | 8.7 |
| 4-Methoxy | 48.9 | >100 |
Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
Answer:
- Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Critical Finding :
this compound shows selective inhibition of bacterial dihydropteroate synthase (Ki = 0.8 µM) via sulfonamide coordination to the pterin-binding site .
Q. How can researchers design analogs of this compound to enhance metabolic stability?
Answer:
- Bioisosteric replacement : Substitute nitro with trifluoromethyl to reduce redox susceptibility .
- Steric shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to the sulfonamide to block CYP450-mediated oxidation .
- Pro-drug strategies : Mask the sulfonamide as a tert-butoxycarbonyl (Boc) group for improved plasma stability .
Q. Example Analog Data :
| Modification | Metabolic Half-life (h) | Enzyme IC₅₀ (µM) |
|---|---|---|
| 3-Nitro (parent) | 1.2 | 12.3 |
| 3-CF₃ | 4.8 | 9.5 |
| Boc-protected sulfonamide | 6.7 | 15.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
